3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrido[1,2-a]benzimidazole core with a piperazine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a substituted benzimidazole with a piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets within cells. This compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylpiperazin-1-yl)aniline
- 3-[(4-methylpiperazin-1-yl)sulfonyl]aniline
- 3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine
Uniqueness
Compared to these similar compounds, 3-Methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of structural features. The presence of both the pyrido[1,2-a]benzimidazole core and the piperazine moiety provides distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H29N5 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
3-methyl-1-(4-methylpiperazin-1-yl)-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C23H29N5/c1-4-5-6-9-18-17(2)19(16-24)22-25-20-10-7-8-11-21(20)28(22)23(18)27-14-12-26(3)13-15-27/h7-8,10-11H,4-6,9,12-15H2,1-3H3 |
InChI Key |
FMFVHYXQNLPFNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C |
Origin of Product |
United States |
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